5,6,7-Trimethyl-1,8-naphthyridin-3-amine
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Overview
Description
5,6,7-Trimethyl-1,8-naphthyridin-3-amine: is a heterocyclic compound with the molecular formula C11H13N3 . It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . This compound has a molecular weight of 187.24 g/mol and a density of 1.162 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds .
Scientific Research Applications
5,6,7-Trimethyl-1,8-naphthyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA duplexes containing abasic sites, affecting gene detection and expression . The compound’s binding affinity and selectivity are influenced by the presence of specific functional groups and the overall molecular structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6,7-Trimethyl-1,8-naphthyridin-3-amine include other naphthyridine derivatives such as:
- 2-Amino-5,6,7-trimethyl-1,8-naphthyridine
- 1,8-Naphthyridin-2-amine
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl-methylamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution at positions 5, 6, and 7 of the naphthyridine ring enhances its stability and reactivity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridin-3-amine |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)10-4-9(12)5-13-11(10)14-8(6)3/h4-5H,12H2,1-3H3 |
InChI Key |
QZYXEULOVYVJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CC(=C2)N)N=C1C)C |
Origin of Product |
United States |
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